N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide
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Overview
Description
N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide is a synthetic organic compound that belongs to the class of naphthalene carboxamides. This compound is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to a naphthalene carboxamide structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide typically involves the following steps:
Amidation: The nitrated compound is then reacted with naphthalene-2-carboxylic acid or its derivatives in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Nucleophiles such as halides, thiols, or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(2-methoxy-5-aminophenyl)naphthalene-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)naphthalene-2-carboxamide
- N-(2-nitrophenyl)naphthalene-2-carboxamide
- N-(2,5-dimethoxyphenyl)naphthalene-2-carboxamide
Uniqueness
N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and biological activity. The compound’s ability to undergo specific chemical transformations and its potential biological activities make it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-24-17-9-8-15(20(22)23)11-16(17)19-18(21)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLQUYFQIWKRFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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